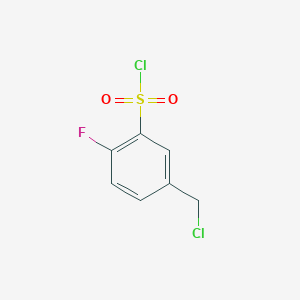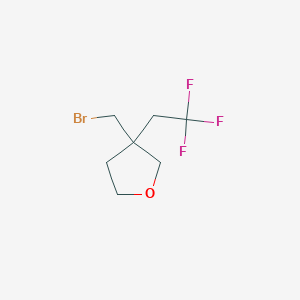
3-(Bromomethyl)-3-(2,2,2-trifluoroethyl)oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-3-(2,2,2-trifluoroethyl)oxolane is an organic compound that features a five-membered oxolane ring substituted with a bromomethyl group and a trifluoroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-(2,2,2-trifluoroethyl)oxolane typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol or halohydrin precursor.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group attached to the oxolane ring. This can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced through nucleophilic substitution reactions using trifluoroethyl halides or trifluoroethyl sulfonates.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-3-(2,2,2-trifluoroethyl)oxolane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxolane derivatives with different oxidation states.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products may include oxolane carboxylic acids or ketones.
Reduction: Products include methyl-substituted oxolanes.
Applications De Recherche Scientifique
3-(Bromomethyl)-3-(2,2,2-trifluoroethyl)oxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-3-(2,2,2-trifluoroethyl)oxolane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromomethyl group can act as a reactive site for covalent modification of target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Chloromethyl)-3-(2,2,2-trifluoroethyl)oxolane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Bromomethyl)-3-(2,2,2-trifluoroethyl)tetrahydrofuran: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness
3-(Bromomethyl)-3-(2,2,2-trifluoroethyl)oxolane is unique due to the combination of the bromomethyl and trifluoroethyl groups on the oxolane ring. This unique substitution pattern imparts distinct chemical reactivity and physicochemical properties, making it valuable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C7H10BrF3O |
|---|---|
Poids moléculaire |
247.05 g/mol |
Nom IUPAC |
3-(bromomethyl)-3-(2,2,2-trifluoroethyl)oxolane |
InChI |
InChI=1S/C7H10BrF3O/c8-4-6(1-2-12-5-6)3-7(9,10)11/h1-5H2 |
Clé InChI |
NDNWUWHMUVCEBR-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1(CC(F)(F)F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13195901.png)
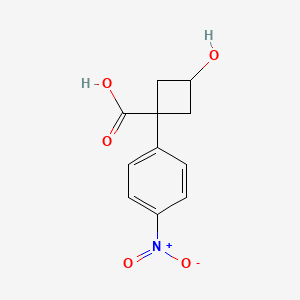
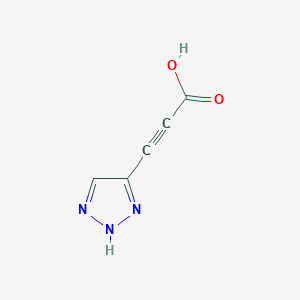
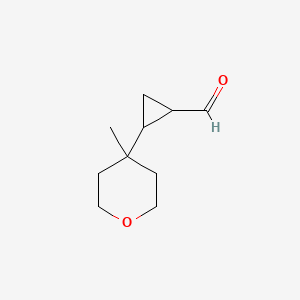

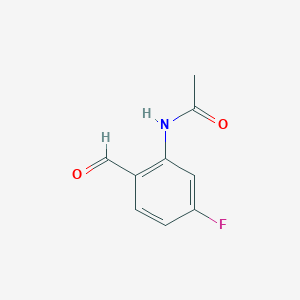
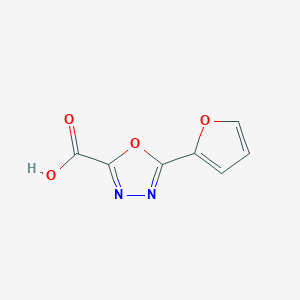
![2-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13195938.png)
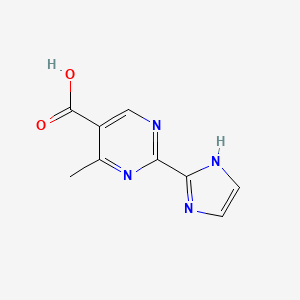
![2-[(2-Methoxyethyl)amino]-5-(2-methylphenyl)benzonitrile](/img/structure/B13195953.png)
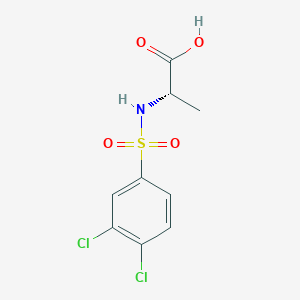
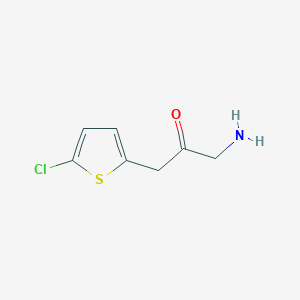
![1-[5-Chloro-2-(chloromethoxy)phenyl]ethan-1-one](/img/structure/B13195976.png)
